![molecular formula C18H16N2O2 B580184 4,6-Bis(benzyloxy)pyrimidine CAS No. 18337-66-1](/img/structure/B580184.png)
4,6-Bis(benzyloxy)pyrimidine
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Overview
Description
4,6-Bis(benzyloxy)pyrimidine is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 . It is used as a research chemical compound .
Synthesis Analysis
The synthesis of 4,6-Bis(benzyloxy)pyrimidine and similar compounds has been discussed in several studies . For instance, a series of V-shaped 4,6-bis(arylvinyl)pyrimidines have been efficiently prepared by aldol condensation between 4,6-dimethylpyrimidine and the appropriate aromatic aldehyde .Chemical Reactions Analysis
The chemical reactions involving 4,6-Bis(benzyloxy)pyrimidine have been studied . For example, one study discusses the steps involved in the nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide .Physical And Chemical Properties Analysis
4,6-Bis(benzyloxy)pyrimidine has a melting point of 44-46 °C and a boiling point of 210 °C (at a pressure of 0.5 Torr). Its density is predicted to be 1.191±0.06 g/cm3 .Scientific Research Applications
Synthesis of Curcumin Analogs
“4,6-Bis(benzyloxy)pyrimidine” serves as a precursor in the synthesis of novel curcumin analogs. These analogs are synthesized through a multi-step reaction process, including the efficient condensation of protected vanillin with dimethylpyrimidine derivatives . The resulting compounds exhibit significant solvatochromism effects, which are promising for applications in spectroscopy and fluorescence studies .
Antimicrobial Activity
Derivatives of “4,6-Bis(benzyloxy)pyrimidine” have been explored for their antimicrobial properties. The structure of the pyrimidine ring is crucial in biological systems, and its modifications can lead to compounds with potent antimicrobial activities. These activities are highly dependent on the size and orientation of the linkers attached to the pyrimidine core .
DNA Photocleavage
Bis-pyrimidine derivatives, including those derived from “4,6-Bis(benzyloxy)pyrimidine,” have shown excellent DNA photocleavage activity under UV light. This property is particularly relevant for the development of new anticancer drugs, as DNA photocleavage is a mechanism by which certain drugs can induce cell death in cancerous cells .
Pharmaceutical Applications
The pyrimidine nucleus is a part of many pharmaceutical compounds. Derivatives of “4,6-Bis(benzyloxy)pyrimidine” can be used to synthesize a variety of drugs with diverse therapeutic effects, including antihypertensive, anticancer, and hair growth stimulant properties .
Spectroscopic and Computational Evaluation
“4,6-Bis(benzyloxy)pyrimidine” derivatives are valuable in spectroscopic and computational studies. Their synthesis and characterization involve nuclear magnetic resonance (NMR) and high-resolution mass spectrometry, with experimental data often compared to theoretical spectra obtained by density functional theory (DFT) methods .
Catalysis in Organic Synthesis
Pyrimidine derivatives are also important in catalysis, particularly in organic synthesis. They can be involved in copper-catalyzed annulation reactions to produce trisubstituted pyrimidines, which are useful intermediates in the synthesis of complex organic molecules .
Safety and Hazards
The safety and hazards associated with 4,6-Bis(benzyloxy)pyrimidine are indicated by the GHS07 symbol. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280a (wear protective gloves/protective clothing/eye protection/face protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P405 (Store locked up), and P501a (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
4,6-bis(phenylmethoxy)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-3-7-15(8-4-1)12-21-17-11-18(20-14-19-17)22-13-16-9-5-2-6-10-16/h1-11,14H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHVBLJSKBEUKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=N2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654786 |
Source
|
Record name | 4,6-Bis(benzyloxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Bis(benzyloxy)pyrimidine | |
CAS RN |
18337-66-1 |
Source
|
Record name | 4,6-Bis(benzyloxy)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the hydrogen bonding in 2-benzylamino-4,6-bis(benzyloxy)pyrimidine differ from the other two compounds mentioned?
A1: In 2-benzylamino-4,6-bis(benzyloxy)pyrimidine (II), the molecules form centrosymmetric R(2)(2)(8) dimers through paired N-H···N hydrogen bonds []. This differs from 2-amino-4,6-dimethoxypyrimidine (I) and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine (III), where molecules are linked into chains of fused rings via N-H···N hydrogen bonds [].
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